5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines. These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and triazine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide-dimethylacetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a component of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which are involved in various biological processes . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine include:
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have fused ring systems and are studied for their biological properties.
Pyrido[2,3-d]pyrimidines: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and interfere with DNA processes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5-6(9-2-7-4)11-10-3-8-5/h2-3H,1H3,(H,8,10)(H,7,9,11) |
InChI Key |
UHGHVSCYDBDTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)NNC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.